Tetramethylammonium borohydride

Overview

Description

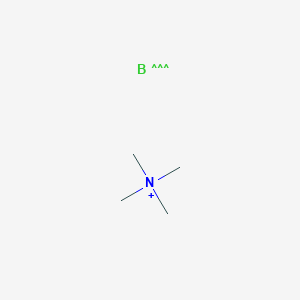

Tetramethylammonium borohydride is a chemical compound with the molecular formula C₄H₁₆BN. It is a quaternary ammonium borohydride that is commonly used as a reducing agent in various chemical reactions. This compound is known for its ability to donate hydride ions, making it valuable in organic synthesis and other chemical processes.

Mechanism of Action

Target of Action

Tetramethylammonium borohydride is primarily used as a reducing agent in various chemical reactions . Its primary targets are therefore the molecules or compounds that it reduces. The exact targets can vary depending on the specific reaction in which it is used.

Mode of Action

As a reducing agent, this compound donates electrons to other molecules during chemical reactions . This can result in the reduction of these molecules, changing their chemical structure and properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction and the molecules being reduced. In general, it can be involved in reactions that lead to the formation of new compounds or the breaking down of existing ones .

Result of Action

The result of this compound’s action is the reduction of other molecules, leading to changes in their chemical structure and properties . This can have a wide range of effects at the molecular and cellular level, depending on the specific molecules being reduced and the reactions they are involved in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to react with water to release flammable gases . Therefore, it should be stored in a dry environment and handled with care to prevent accidental reactions . The efficacy and stability of this compound can also be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Tetramethylammonium borohydride is known to participate in reduction reactions

Cellular Effects

Related compounds such as Tetramethylammonium have been shown to interact with nicotinic and muscarinic ACh receptors, first stimulating, then blocking neurotransmission in sympathetic and parasympathetic ganglia .

Molecular Mechanism

This compound’s molecular mechanism is not well-documented. Tetramethylammonium, a related compound, undergoes degradation in alkaline conditions through two different mechanisms. In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group .

Temporal Effects in Laboratory Settings

One study showed that even with immediate skin decontamination, exposure to a related compound, Tetramethylammonium hydroxide, can lead to significant systemic toxicity .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A related compound, Tetramethylammonium hydroxide, has been shown to cause systemic toxicity and respiratory failure in rats .

Metabolic Pathways

Tetramethylammonium, a related compound, is known to interact with UDP-glucose 4-epimerase in humans .

Transport and Distribution

A related compound, Tetramethylammonium, has been shown to be rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .

Subcellular Localization

Rnas, which are trafficked to their target locations via various biological mechanisms, have been shown to aggregate in distinct patterns within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

(CH₃)₄N(OH) + NaBH₄ → (CH₃)₄N(BH₄) + NaOH

The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization from water or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium borohydride primarily undergoes reduction reactions due to its ability to donate hydride ions. It is commonly used to reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. The general reaction is as follows:

R₂C=O + (CH₃)₄N(BH₄) → R₂CH-OH + (CH₃)₄N

Common Reagents and Conditions

Reagents: this compound, carbonyl compounds (aldehydes, ketones)

Conditions: Inert atmosphere, low temperatures, solvents like tetrahydrofuran or dimethylformamide

Major Products

The major products of these reduction reactions are alcohols. For example, the reduction of acetone with this compound yields isopropanol.

Scientific Research Applications

Tetramethylammonium borohydride has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

Biology: Employed in the reduction of biological molecules for various biochemical studies.

Medicine: Investigated for potential use in drug synthesis and other pharmaceutical applications.

Industry: Utilized in the production of fine chemicals and other industrial processes requiring selective reduction.

Comparison with Similar Compounds

Tetramethylammonium borohydride can be compared with other borohydrides such as sodium borohydride and lithium borohydride:

Sodium Borohydride: More commonly used and less expensive, but less selective in certain reductions.

Lithium Borohydride: More reactive and can reduce a wider range of compounds, but is more difficult to handle due to its higher reactivity.

This compound is unique in its balance of reactivity and selectivity, making it a valuable reagent in specific applications where other borohydrides may not be suitable.

Similar Compounds

- Sodium borohydride (NaBH₄)

- Lithium borohydride (LiBH₄)

- Tetraethylammonium borohydride ((C₂H₅)₄N(BH₄))

Properties

InChI |

InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBZLPZXCVNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937556 | |

| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium borohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16883-45-7 | |

| Record name | Tetramethylammonium borohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)